2-(Piperidin-2-yl)aniline
Description
Structural Archetype and Chemical Significance
2-(Piperidin-2-yl)aniline, with the molecular formula C11H16N2, features a piperidine (B6355638) ring attached to an aniline (B41778) structure at the ortho position. smolecule.com This arrangement of a six-membered heterocyclic piperidine linked to a phenyl group bearing an amine functional group is central to its chemical reactivity and utility. smolecule.com The structure combines the conformational flexibility of the piperidine ring with the electronic properties of the aniline system, making it a valuable intermediate in organic synthesis. The presence of both a basic secondary amine within the piperidine ring and a primary aromatic amine on the phenyl ring allows for a wide range of chemical modifications. These reactive sites can undergo various transformations, including oxidation, reduction, and substitution reactions, enabling the synthesis of a broad spectrum of derivatives. smolecule.com This dual functionality is a key factor driving its use as a foundational scaffold for more complex molecules. smolecule.com
The unique structural combination of this compound imparts distinct chemical and biological properties. smolecule.com The piperidine moiety can influence a molecule's lipophilicity and its ability to interact with biological targets, while the aniline portion provides a site for further functionalization. This adaptability makes it a privileged scaffold in medicinal chemistry, a term used to describe molecular frameworks that are repeatedly found in biologically active compounds.
Overview of Key Research Domains for the Chemical Compound
The versatile nature of the this compound core has led to its investigation across several key research domains. Its primary area of application is in medicinal chemistry , where it serves as a crucial building block for the synthesis of potential therapeutic agents. smolecule.comchemimpex.com Researchers are exploring its use in developing drugs for a variety of conditions. chemimpex.com For instance, derivatives of this compound are being investigated for their potential anticancer properties, with some showing promise in preclinical studies by inducing apoptosis in cancer cells. smolecule.com Additionally, the structural similarity of the piperidine moiety to neurotransmitter systems has prompted research into its potential neuroactive effects. smolecule.com The core structure is also a component of molecules designed to target specific enzymes and receptors, highlighting its importance in drug discovery.
Another significant area of research is in the field of catalysis . Derivatives of this compound are being explored for their potential as ligands in catalytic processes. The nitrogen atoms in the molecule can coordinate with metal centers, creating complexes that can catalyze a variety of chemical reactions. For example, palladium complexes containing aniline derivatives have shown catalytic activity in polymerization reactions. researchgate.net The ability to tune the electronic and steric properties of the ligand by modifying the this compound scaffold allows for the optimization of catalyst performance.
Furthermore, this compound is utilized in organic synthesis as an intermediate for creating more complex organic molecules. smolecule.com Its reactive amine groups facilitate a range of functionalization reactions, enabling the construction of intricate molecular architectures. This utility extends to the development of specialty chemicals and materials with unique properties. smolecule.com
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-piperidin-2-ylaniline |
InChI |
InChI=1S/C11H16N2/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8,12H2 |
InChI Key |
WBLGCRKIXGOFEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Piperidin 2 Yl Aniline
Reduction of Nitroaryl Precursors in 2-(Piperidin-2-yl)aniline Synthesis
A prevalent and effective method for the synthesis of this compound involves the reduction of a nitroaryl precursor, specifically 2-(2-nitrophenyl)piperidine. This transformation of the nitro group to an amine is a critical step and can be achieved through various reduction techniques.
Catalytic hydrogenation is a widely employed method for this conversion. smolecule.comuj.ac.za This process typically utilizes hydrogen gas in the presence of a metal catalyst. smolecule.com Palladium on carbon (Pd/C) is a common and efficient catalyst for this reaction. smolecule.comuj.ac.za Other catalysts, such as platinum oxide (PtO2), have also been used for the hydrogenation of substituted pyridines to piperidines, a related transformation. asianpubs.org The reaction conditions, including pressure and temperature, can be optimized to ensure high yields and selectivity. For instance, hydrogen pressures ranging from atmospheric to 250 atmospheres have been reported for similar hydrogenations. google.com The choice of solvent is also crucial, with alcohols like methanol (B129727) and ethanol, as well as acetic acid, being frequently used. uj.ac.zagoogle.com
Table 1: Catalysts and Conditions for Nitro Group Reduction
| Catalyst | Hydrogen Source | Solvent | Pressure | Temperature | Reference |
| Palladium on Carbon (Pd/C) | Hydrogen Gas | Not Specified | Not Specified | Not Specified | smolecule.com |
| 10% Palladium on Carbon | Hydrogen Gas | Not Specified | Not Specified | Not Specified | uj.ac.za |
| Platinum Dioxide (PtO2) | Hydrogen Gas | Acetic Acid | 50-70 bar | Room Temperature | asianpubs.org |
Direct Amination Synthetic Routes to this compound
Direct amination presents an alternative synthetic strategy for the formation of this compound. This approach involves the direct introduction of the amine group onto the aromatic ring or the formation of the piperidine (B6355638) ring through an amination process. While specific examples for the direct synthesis of this compound via this route are not extensively detailed in the provided results, general principles of direct amination can be applied.
One conceptual approach is the reaction of a suitable precursor with an aminating agent. For instance, a precursor containing a leaving group on the phenyl ring could potentially react with a piperidine derivative. Conversely, a precursor with a leaving group on the piperidine ring could react with an aniline (B41778) derivative. smolecule.com Another strategy involves the direct C-H amination of a benzamide (B126) derivative, where a directing group facilitates the introduction of an amine. rsc.org While not a direct synthesis of the target compound, this highlights the potential of C-H functionalization in forming related structures.
Furthermore, redox-neutral reactions between secondary amines like piperidine and aminobenzaldehydes can lead to the formation of polycyclic aminals through an amine α-amination/N-alkylation process. nih.gov This type of reaction demonstrates a unique pathway for C-H bond functionalization to form new C-N bonds.
Coupling Reactions in the Preparation of this compound
Coupling reactions offer a versatile method for constructing the this compound scaffold. These reactions typically involve the formation of a carbon-carbon or carbon-nitrogen bond between two fragments. For instance, a piperidine derivative could be coupled with an aniline derivative to yield the final product. smolecule.com
Palladium-catalyzed coupling reactions are particularly powerful in this context. For example, a Suzuki-type coupling could be envisioned between a piperidinylboronic acid derivative and a protected 2-bromoaniline. While not explicitly detailed for this specific compound, such methodologies are common in the synthesis of biaryl and related structures. organic-chemistry.org Similarly, copper-catalyzed domino cyclization of anilines with other reagents has been shown to produce complex heterocyclic scaffolds, suggesting the potential for developing coupling-based routes to the target molecule. beilstein-journals.org
Derivatization Strategies for this compound Derivatives
The dual functionality of this compound makes it an excellent starting material for creating a diverse range of derivatives through various chemical transformations.
Formation of N-Acylated Compounds (e.g., N-(2-(Piperidin-2-yl)phenyl)acetamide)
The aniline nitrogen of this compound can be readily acylated to form N-acylated compounds. A prime example is the synthesis of N-(2-(Piperidin-2-yl)phenyl)acetamide. smolecule.com This reaction is typically achieved by treating this compound with an acylating agent such as acetic anhydride (B1165640). smolecule.com The reaction can be facilitated by a catalyst under controlled conditions to optimize the yield and purity. smolecule.com This straightforward acylation provides a means to introduce a variety of acyl groups, thereby modifying the properties of the parent molecule.
Table 2: Synthesis of N-(2-(Piperidin-2-yl)phenyl)acetamide
| Reactant 1 | Reactant 2 | Product | Reference |
| This compound | Acetic Anhydride | N-(2-(Piperidin-2-yl)phenyl)acetamide | smolecule.com |
Synthesis of Heterocyclic Ring Systems from this compound Scaffolds (e.g., Quinazolinone Derivatives)
The this compound scaffold is a valuable precursor for the synthesis of more complex heterocyclic ring systems, such as quinazolinone derivatives. fabad.org.trscholarsresearchlibrary.com The formation of these fused ring systems often involves a cyclization reaction where the aniline nitrogen and the adjacent carbon atom of the phenyl ring participate in the ring closure.
For instance, quinazolinone derivatives can be synthesized by reacting a substituted aniline with a suitable reagent that provides the remaining atoms for the heterocyclic ring. fabad.org.trscholarsresearchlibrary.com In the context of this compound, the aniline moiety can react with various electrophiles, followed by an intramolecular cyclization to form the quinazolinone core. The specific reagents and reaction conditions will dictate the final structure of the quinazolinone derivative. The synthesis of quinazolinone libraries often involves the condensation of an anthranilic acid derivative with an amine. google.com
Chemical Reactivity and Transformation Mechanisms of 2 Piperidin 2 Yl Aniline
Reactivity Profile of the Piperidine (B6355638) Moiety in 2-(Piperidin-2-yl)aniline
The piperidine ring in this compound is a saturated heterocycle containing a secondary amine. This nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. The reactivity of this moiety is characterized by several key transformations:
N-Alkylation and N-Acylation: The secondary amine of the piperidine ring can readily undergo nucleophilic attack on alkyl halides or acyl chlorides, leading to the formation of N-substituted derivatives. This functionalization is a common strategy to modify the compound's properties.
Hydrogenation/Reduction: While the piperidine ring is already saturated, under harsh conditions or with specific catalysts, ring-opening or other reductive transformations could potentially occur, though this is less common than reactions involving the aniline (B41778) part. The choice of reducing agents like sodium borohydride (B1222165) is often intended for other functional groups that might be present on derivatives of the parent compound.
Reactivity Profile of the Aniline Moiety in this compound
The aniline portion of the molecule consists of an amino group directly attached to a benzene (B151609) ring. The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution due to its electron-donating nature. wikipedia.orgbyjus.com
Key reactions involving the aniline moiety include:
Electrophilic Aromatic Substitution: The electron-rich aromatic ring is susceptible to attack by electrophiles at the positions ortho and para to the amino group. wikipedia.orgbyjus.com Common examples include halogenation, nitration, and sulfonation. byjus.com
Diazotization: The primary aromatic amine can react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of functional groups onto the aromatic ring.
Oxidation: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored products and polymers. nih.gov Controlled oxidation can yield quinones or other oxidized derivatives. smolecule.com
Electrophilic and Nucleophilic Substitution Reactions of this compound
The dual functionality of this compound allows for a rich variety of substitution reactions.
Electrophilic Substitution: As mentioned, the aniline ring is highly activated towards electrophilic substitution. wikipedia.orgbyjus.com The piperidine substituent, being an alkylamino group, further enhances this reactivity. Substituents will primarily be directed to the positions ortho and para to the amino group. byjus.com For instance, reaction with bromine water would be expected to result in the formation of a polybrominated product. wikipedia.org
Nucleophilic Substitution: The piperidine nitrogen acts as a potent nucleophile. cymitquimica.com It can participate in SN2 reactions, displacing leaving groups from alkyl halides or other electrophilic carbon centers. libretexts.org The aniline nitrogen is a much weaker nucleophile due to the delocalization of its lone pair into the aromatic ring. Nucleophilic aromatic substitution on the aniline ring itself is generally difficult unless the ring is activated by strong electron-withdrawing groups.
Oxidation and Reduction Pathways of this compound
The oxidation and reduction of this compound can be directed at either the piperidine or the aniline moiety, depending on the reagents and reaction conditions.
Oxidation:
The aniline moiety can be oxidized by various agents. smolecule.com Strong oxidants like potassium permanganate (B83412) or chromium trioxide can lead to the formation of quinones or other degradation products. smolecule.com Milder oxidation may yield N-oxides. smolecule.com
The secondary amine of the piperidine ring can also be oxidized to form N-oxides. smolecule.com
Reduction:
The aromatic ring of the aniline moiety can be reduced to a cyclohexylamine (B46788) ring under catalytic hydrogenation conditions (e.g., using hydrogen gas with a palladium on carbon catalyst). smolecule.com
If the aniline ring contains a nitro group in a derivative compound, this can be selectively reduced to an amino group using reagents like zinc or tin in acidic media. nih.gov
| Reaction Type | Moiety | Reagents | Products |
| Oxidation | Aniline | Potassium permanganate, Chromium trioxide | Quinones, Oxidized derivatives smolecule.com |
| Oxidation | Piperidine/Aniline | Hydrogen peroxide, Peracids | N-oxides smolecule.com |
| Reduction | Aniline (Aromatic Ring) | H₂, Pd/C | Cyclohexylamine derivative smolecule.com |
| Reduction | Nitro-substituted Aniline | Zn, Acid | Amino-substituted Aniline nih.gov |
Role of this compound as a Directing Group in C-H Functionalization
In recent years, the use of directing groups has become a powerful strategy for the selective functionalization of otherwise unreactive C-H bonds. The nitrogen atoms in molecules like this compound can act as coordinating sites for a metal catalyst, bringing the catalyst into close proximity to specific C-H bonds and enabling their activation.
While research on this compound itself as a directing group is emerging, related structures like 2-(pyridin-2-yl)aniline (B1331140) have been successfully employed. rsc.org For instance, 2-(pyridin-2-yl)aniline has been shown to be an effective, removable directing group for the copper-mediated amination of C(sp²)–H bonds in benzamide (B126) derivatives. rsc.org This suggests that the fundamental structural motif of an aniline with a nitrogen-containing heterocycle at the ortho position is well-suited for directing C-H functionalization reactions. The development of directing groups is a key area of research, with various N-heterocyclic amides being explored for their ability to facilitate the regio- and stereoselective functionalization of C-H bonds. acs.orgresearchgate.net The 2-(pyridin-2-yl)isopropyl (PIP) amine directing group, which shares structural similarities, has been instrumental in the palladium-catalyzed functionalization of unactivated β-methylene C(sp³)–H bonds. snnu.edu.cn
Coordination Chemistry and Ligand Applications of 2 Piperidin 2 Yl Aniline
Principles of Ligand Design Utilizing 2-(Piperidin-2-yl)aniline Scaffolds
The design of ligands based on the this compound scaffold is centered on its inherent ability to form stable chelate structures with metal centers. nih.gov The primary amine of the aniline (B41778) group and the secondary amine of the piperidine (B6355638) ring serve as the two coordination points. This N,N'-bidentate chelation is a fundamental principle exploited in the creation of stable metal complexes.
The versatility of this scaffold is further enhanced by the potential for chemical modification at several positions:
The Aniline Ring: Substituents can be introduced on the aromatic ring to modulate the electronic properties of the ligand. Electron-donating groups can increase the electron density on the aniline nitrogen, enhancing its donor capability, while electron-withdrawing groups can fine-tune the ligand's electronic character for specific catalytic applications.
The Piperidine Ring: The piperidine nitrogen can be functionalized, for instance, by N-alkylation or N-arylation, to introduce steric bulk. This steric hindrance can influence the coordination geometry around the metal center, control access of substrates in catalytic reactions, and improve the solubility and stability of the resulting complexes. nih.gov
These design principles allow for the systematic tuning of the ligand's steric and electronic profile, which is crucial for optimizing its performance in various applications, from catalysis to materials science. nih.gov
Synthesis and Characterization of Metal Complexes with this compound Derivatives
Derivatives of this compound readily form complexes with a variety of transition metals. The synthesis of these complexes typically involves a straightforward reaction between the ligand and a suitable metal salt in an appropriate solvent. For instance, palladium(II) complexes can be prepared by reacting N,N'-bidentate ligands derived from this scaffold with [Pd(CH₃CN)₂Cl₂] in ethanol. researchgate.net Similarly, copper(II) complexes have been synthesized by reacting N-(pyridin-2-ylmethyl)aniline derivatives with [CuCl₂·2H₂O] in methanol (B129727). researchgate.net
The general synthetic route involves dissolving the ligand and the metal precursor, often a halide or perchlorate (B79767) salt, in a solvent like ethanol, methanol, or acetonitrile. asrjetsjournal.orgnih.gov The mixture is then typically stirred, sometimes with gentle heating, to facilitate the complexation reaction. The resulting metal complex often precipitates from the solution and can be isolated by filtration, washed, and dried. nih.gov
The characterization of these complexes is carried out using a suite of analytical techniques. Elemental analysis confirms the stoichiometry of the complex, while spectroscopic methods such as FT-IR, NMR (¹H and ¹³C), and UV-Vis provide insights into the ligand's coordination to the metal center. asrjetsjournal.org Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal ion. researchgate.net
| Metal Ion | Ligand Type | Typical Precursor | Reference |
|---|---|---|---|
| Palladium(II) | N-methyl-N-(pyridin-2-ylmethyl)aniline | [Pd(CH₃CN)₂Cl₂] | researchgate.net |
| Ruthenium(II) | 2,2'-bipyridine and sulfamethoxypyridazine | cis-[RuCl₂(bpy)₂] | nih.gov |
| Copper(II) | N-(pyridin-2-ylmethyl)aniline derivatives | CuCl₂·2H₂O | researchgate.net |
| Zinc(II) | 2-((2-(piperazin-1-yl)ethylimino) methyl)phenol | ZnCl₂ | nih.gov |
| Silver(I) | Pyridine-containing macrocycles | AgNO₃, AgBF₄ | rsc.orgacs.org |
| Iridium(III) | P,N-ligands | Not Specified | nih.gov |
The this compound scaffold and its derivatives primarily exhibit a bidentate coordination mode, chelating to the metal center through the two nitrogen atoms (N,N'). researchgate.net This chelation forms a stable five-membered ring, which is a common and favorable arrangement in coordination chemistry.
However, depending on the specific ligand structure, the metal ion, and the presence of other coordinating species, alternative coordination modes can be observed. For example, in some cases, the ligand might act as a bridging ligand, linking two metal centers. In polynuclear complexes, chloro-bridges between metal centers are also a possibility, as seen in some copper(II) systems. researchgate.net
The coordination geometry of the resulting complexes is highly dependent on the coordination number and electronic configuration of the central metal ion.
Square Planar: This geometry is common for d⁸ metal ions such as Palladium(II) and Platinum(II). X-ray crystallography has confirmed a distorted square planar geometry for several Pd(II) complexes with N,N'-bidentate ligands of this type. researchgate.net
Tetrahedral: d¹⁰ metal ions like Zinc(II) often favor a four-coordinate, tetrahedral geometry.
Square Pyramidal: Five-coordinate complexes, for instance with Copper(II), can adopt a distorted square pyramidal geometry. researchgate.net
Octahedral: Six-coordinate complexes, often formed with metals like Ruthenium(II) or Cobalt(II), typically exhibit an octahedral geometry. nih.gov
| Metal Ion | Coordination Number | Typical Geometry | Example Ligand System | Reference |
|---|---|---|---|---|
| Palladium(II) | 4 | Distorted Square Planar | N-methyl-N-(pyridin-2-ylmethyl)aniline | researchgate.net |
| Copper(II) | 4 or 5 | Distorted Square Planar or Square Pyramidal | N-(pyridin-2-ylmethyl)aniline | researchgate.net |
| Zinc(II) | 4 | Tetrahedral | Piperidinobenzyl semicarbazide | |
| Ruthenium(II/III) | 6 | Distorted Octahedral | 2-pyridin-2-yl-1H-benzimidazole | nih.gov |
| Cobalt(II) | 4 | Tetrahedral | Piperidinobenzyl semicarbazide |
Catalytic Applications of this compound-Derived Ligands
The tunability of the steric and electronic properties of ligands derived from this compound makes their metal complexes promising candidates for various catalytic applications.
Aniline-based ligands have shown significant utility in the field of olefin polymerization. Specifically, iron(II) complexes bearing bis(imino)pyridine ligands, which can be synthesized from aniline derivatives, are effective pre-catalysts for ethylene (B1197577) polymerization. seahipublications.org The general process involves three main steps: synthesis of the ligand, formation of the metal complex (the pre-catalyst), and the polymerization reaction itself. seahipublications.org
In a typical ethylene polymerization setup, the aniline-derived pre-catalyst is activated by a co-catalyst, most commonly methylaluminoxane (B55162) (MAO). seahipublications.org This activation step is believed to generate the active cationic metal species that initiates the polymerization process. The reaction is usually carried out in a solvent like toluene (B28343) under an ethylene atmosphere. seahipublications.org The properties of the resulting polyethylene, such as molecular weight and branching, can be influenced by the structure of the aniline derivative used in the ligand. For example, studies have compared the efficacy of pre-catalysts synthesized from 2,6-dimethylaniline (B139824) and 2,4,6-trimethylaniline, noting differences in the yield of the polymer produced. seahipublications.org
Beyond polymerization, metal complexes incorporating ligands structurally related to this compound have been employed in other catalytic transformations. For example, some transition metal complexes have been investigated for their catalytic activity in the oxidation of anilines to produce compounds like azobenzene, using hydrogen peroxide as the oxidant. mdpi.com
Furthermore, the core structure is relevant to the concept of directing groups in C-H activation reactions. While not this compound itself, the closely related 2-(pyridin-2-yl)aniline (B1331140) has been successfully used as a removable directing group to promote the amination of C(sp²)–H bonds, a transformation mediated by cupric acetate. This highlights the potential of the nitrogen atoms in such scaffolds to coordinate to a metal and direct a catalytic reaction to a specific site on the molecule.
The catalytic activity of zinc(II) compounds has also been harnessed in the nucleophilic addition of amines to nitriles to form amidines, with piperidine and piperazine (B1678402) analogs being used in these systems. rsc.org Additionally, aniline derivatives have been studied as nucleophilic catalysts for acylhydrazone formation and exchange. rsc.org
Interactions with Biological Macromolecules as Ligands (e.g., Enzyme and Receptor Binding Studies)
While the broader class of piperidine and aniline derivatives has been a subject of significant investigation in medicinal chemistry, leading to the development of numerous biologically active agents, the specific compound this compound appears to be an understudied area in this regard. Studies on related but structurally distinct molecules have shown engagement with various biological targets. For instance, certain N-substituted piperidine derivatives have been explored for their potential as kinase inhibitors, and various aniline-based compounds have been evaluated for a wide range of pharmacological activities. However, these findings are not directly applicable to this compound, and extrapolating data from such studies would be scientifically inappropriate.
Consequently, a detailed analysis of its role as a ligand in enzyme or receptor binding, supported by quantitative data, cannot be provided at this time. Further empirical research, including screening against various biological targets and detailed binding assays, would be necessary to elucidate the potential interactions of this compound with biological macromolecules.
Spectroscopic and Crystallographic Characterization Methodologies for 2 Piperidin 2 Yl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(Piperidin-2-yl)aniline and its Derivatives
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the connectivity and chemical environment of atoms. For this compound, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the aniline (B41778) and piperidine (B6355638) rings. The aromatic protons of the aniline moiety would typically appear in the downfield region, approximately between 6.5 and 7.5 ppm, influenced by the electron-donating nature of the amino group and the piperidinyl substituent. The chemical shifts and coupling patterns of these aromatic protons would provide information about their relative positions on the benzene (B151609) ring.
The protons on the piperidine ring would resonate in the upfield region. The proton at the C2 position, being adjacent to the aniline ring, is expected to be the most deshielded of the piperidine protons. The remaining methylene (B1212753) protons of the piperidine ring would likely appear as a series of multiplets in the range of 1.5 to 3.0 ppm. The NH proton of the piperidine and the NH2 protons of the aniline group would present as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aniline Aromatic-H | 6.5 - 7.5 | m |
| Piperidine C2-H | ~3.0 - 3.5 | m |
| Piperidine Methylene-H | 1.5 - 3.0 | m |
| Piperidine N-H | Variable | br s |
| Aniline N-H₂ | Variable | br s |
Note: These are predicted values and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, the aromatic carbons of the aniline ring would be observed in the range of 115 to 150 ppm. The carbon atom attached to the nitrogen (C-ipso) would be significantly deshielded.
The carbon atoms of the piperidine ring would appear in the upfield region. The C2 carbon, directly attached to the aniline ring, is expected to be the most downfield among the piperidine carbons, likely resonating around 50-60 ppm. The other methylene carbons of the piperidine ring would be found at approximately 20-30 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aniline Aromatic-C | 115 - 150 |
| Piperidine C2 | 50 - 60 |
| Piperidine Methylene-C | 20 - 30 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR techniques are indispensable.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. This is particularly useful for assigning the signals of the piperidine ring, where the proton and carbon chemical shifts can be used in conjunction to identify each CH group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over 2-3 bonds). HMBC is crucial for establishing the connection between the piperidine and aniline rings by observing correlations between the C2 proton of the piperidine ring and the carbons of the aniline ring, and vice versa.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show the coupling relationships between adjacent protons. In the context of this compound, COSY would be instrumental in tracing the proton connectivity within the piperidine ring and confirming the substitution pattern on the aniline ring.
Vibrational Spectroscopy of this compound and Related Compounds
The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, C-N, and aromatic C=C bonds. The N-H stretching vibrations of the primary amine (NH2) in the aniline moiety would typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H stretching of the secondary amine in the piperidine ring would also be observed in this region, possibly overlapping with the aniline N-H bands.
The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring will be observed just below 3000 cm⁻¹. The C-N stretching vibrations for both the aromatic and aliphatic amines would be found in the fingerprint region, typically between 1250 and 1350 cm⁻¹. The aromatic C=C stretching vibrations will give rise to characteristic bands in the 1450-1600 cm⁻¹ region.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Aniline, Piperidine) | 3300 - 3500 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
Note: These are predicted values and may be influenced by intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-visible range. The spectroscopic signature of this compound is primarily determined by the aniline moiety, as the saturated piperidine ring does not possess π-electrons and thus does not absorb significantly in the 200-800 nm range.
The aniline chromophore typically exhibits two main absorption bands. researchgate.netnih.gov The first, more intense band, appearing at shorter wavelengths (around 230-250 nm), is attributed to the π → π* transition of the benzene ring. The second, less intense band, at longer wavelengths (around 280-300 nm), corresponds to an n → π* transition, involving the non-bonding electrons of the nitrogen atom and the π-system of the aromatic ring. researchgate.net
The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic ring and the solvent used for analysis. nih.gov For this compound, the piperidinyl group acts as an alkylamino substituent. This substitution can cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted aniline, due to the electron-donating effect of the nitrogen atom in the piperidine ring, which extends the conjugation. The specific absorption maxima for this compound would be experimentally determined, but data from related aniline derivatives can provide an estimate of the expected spectral features. researchgate.netrroij.com
| Compound Class | Typical Absorption Band 1 (π → π) | Typical Absorption Band 2 (n → π) | Reference |
|---|---|---|---|
| Aniline | ~230 nm | ~280 nm | researchgate.net |
| Substituted Anilines (e.g., o-toluidine, o-anisidine) | 235-255 nm | 285-355 nm | researchgate.net |
Mass Spectrometry Techniques (e.g., GC-MS, HR-Mass, LC-MS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. Various MS techniques are applicable to the characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. This compound may be amenable to GC-MS analysis, potentially after derivatization to increase its volatility. nih.govepa.gov In GC-MS, electron ionization (EI) is commonly used. The resulting mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is crucial for structural elucidation. For this compound, fragmentation would likely be initiated at the two nitrogen atoms, leading to cleavage of the piperidine ring and the bond connecting it to the aniline ring. researchgate.net Common fragment ions for anilines include m/z 65 and 66, while the piperidine ring would produce characteristic fragments through ring-opening pathways. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique that separates compounds in a liquid phase before mass analysis, making it suitable for a wide range of compounds, including those that are not volatile. nih.govd-nb.info For a compound like this compound, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in the positive ion mode is particularly effective. nih.govscispace.com This "soft" ionization technique typically produces a protonated molecule [M+H]⁺ as the base peak, which allows for unambiguous determination of the molecular weight. researchgate.netscielo.br
Tandem Mass Spectrometry (MS/MS) and Fragmentation: In tandem MS (often coupled with ESI), the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID) to generate product ions. nih.gov The fragmentation pattern provides detailed structural information. For this compound, key fragmentations would include:
Alpha-cleavage: Fission of bonds adjacent to the nitrogen atoms.
Piperidine Ring Opening: A characteristic fragmentation pathway for piperidine alkaloids, leading to a series of diagnostic low-mass ions. scispace.comresearchgate.net
Loss of Neutral Molecules: Elimination of small, stable molecules like ammonia (B1221849) (NH₃) or ethene (C₂H₄) from the piperidine ring.
Studies on related piperidine alkaloids show that the fragmentation of the piperidine ring often leads to characteristic fragment ions at m/z 70, 81, and 95. scispace.com The presence of a sodium adduct [M+Na]⁺ is also possible, as observed in ESI-MS studies of other piperidine-containing compounds like piperine. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or FT-ICR analyzers, provide highly accurate mass measurements (typically with errors in the parts-per-million range). semanticscholar.org This capability is essential for determining the elemental composition of the parent ion and its fragments, which helps to confirm the molecular formula and distinguish the compound from other isobaric species. scielo.brnih.gov
| Ion | Formula | Expected m/z (Monoisotopic) | Technique | Significance |
|---|---|---|---|---|
| [M]⁺ | C₁₁H₁₆N₂ | 176.1313 | GC-MS (EI) | Molecular Ion |
| [M+H]⁺ | C₁₁H₁₇N₂⁺ | 177.1386 | LC-MS (ESI) | Protonated Molecule |
| [M+Na]⁺ | C₁₁H₁₆N₂Na⁺ | 199.1206 | LC-MS (ESI) | Sodium Adduct |
| Fragment | C₆H₆N⁺ | 92.0500 | MS/MS | Aniline-related fragment |
| Fragment | C₅H₁₀N⁺ | 84.0813 | MS/MS | Piperidine-related fragment |
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation of this compound Derivatives and Complexes
For this compound, SCXRD analysis would be particularly insightful for its derivatives or when it acts as a ligand in metal complexes. The analysis of such structures would unambiguously confirm the connectivity of the atoms and provide precise geometric parameters. researchgate.net
Key structural features that could be elucidated include:
Conformation of the Piperidine Ring: The piperidine ring typically adopts a chair conformation, and SCXRD can determine the exact nature of this conformation and whether the aniline substituent is in an axial or equatorial position.
Relative Stereochemistry: It can establish the stereochemical relationship between the substituent on the piperidine ring and other chiral centers, if present.
Intermolecular Interactions: The analysis would reveal how molecules of the derivative or complex pack in the crystal lattice, identifying hydrogen bonds involving the N-H groups of both the aniline and piperidine moieties, as well as potential π-π stacking interactions between the aromatic rings. mdpi.com
The results of an SCXRD study are typically presented as a set of crystallographic data, including the crystal system, space group, and unit cell dimensions. mdpi.commdpi.com
| Crystallographic Parameter | Information Provided | Example Reference |
|---|---|---|
| Crystal System & Space Group | Symmetry of the crystal lattice (e.g., Monoclinic, P2₁/c) | mdpi.com |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the basic repeating unit of the crystal | mdpi.com |
| Bond Lengths (Å) | Precise distances between bonded atoms | mdpi.com |
| Bond Angles (°) | Angles between adjacent chemical bonds | mdpi.com |
| Torsion Angles (°) | Dihedral angles defining the molecular conformation | mdpi.com |
Theoretical and Computational Studies of 2 Piperidin 2 Yl Aniline
Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and geometry of molecules. For 2-(Piperidin-2-yl)aniline, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to predict its most stable three-dimensional conformation. These calculations optimize the molecular geometry by finding the minimum energy arrangement of the atoms, thus providing detailed information on bond lengths, bond angles, and dihedral angles.
The energetics of the molecule, including its total energy, enthalpy, and Gibbs free energy, can be determined from the optimized structure. These values are crucial for understanding the molecule's stability and thermodynamic properties. For instance, the calculated total energy provides a measure of the molecule's stability relative to other isomers or conformers.
Table 1: Calculated Thermodynamic Parameters for this compound
| Parameter | Value |
|---|---|
| Total Energy | -558.9 Hartree |
| Enthalpy | -558.8 Hartree |
| Gibbs Free Energy | -558.9 Hartree |
Note: The values presented in this table are hypothetical and representative of what might be expected from DFT calculations for a molecule of this nature.
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.orgyoutube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly the amino group, which can donate electron density. Conversely, the LUMO is likely distributed over the entire molecule, including the piperidine (B6355638) ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. rsc.orgresearchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com A small gap suggests the molecule is more reactive and can be easily polarized.
Table 2: FMO Parameters for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.4 |
| LUMO | -0.8 |
Note: These values are illustrative and represent typical ranges for similar organic molecules.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netthaiscience.info The MEP map displays regions of varying electrostatic potential on the electron density surface.
In the MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are expected to be concentrated around the nitrogen atom of the aniline's amino group due to the lone pair of electrons. Regions of positive potential (colored blue) signify electron-deficient areas, which are prone to nucleophilic attack. Such regions are likely to be found around the hydrogen atoms of the amino and piperidine N-H groups.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing it in terms of localized electron-pair "bonding" units. materialsciencejournal.orgwisc.edu This method examines charge transfer, hyperconjugative interactions, and delocalization of electron density. nih.govwisc.edu
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N(Aniline) | π*(C-C) (Aniline Ring) | 25.5 |
| σ(C-H) (Piperidine) | σ*(N-C) (Piperidine) | 2.1 |
Note: The data in this table is hypothetical and intended to illustrate the types of interactions and stabilization energies that NBO analysis can reveal.
Topological Analysis of Electron Density
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in a molecule. researchgate.netwiley.comwiley-vch.de This approach allows for the partitioning of a molecule into atomic basins and the characterization of chemical bonds based on the properties of the electron density at specific points called bond critical points (BCPs). orientjchem.orgnih.gov
For this compound, QTAIM analysis can be used to characterize the nature of the various chemical bonds (e.g., C-N, C-C, C-H, N-H). The value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key indicators. A high value of ρ suggests a strong covalent bond. The sign of the Laplacian indicates the nature of the interaction: a negative value is characteristic of a shared (covalent) interaction, while a positive value suggests a closed-shell (ionic or van der Waals) interaction.
Table 4: QTAIM Parameters for Selected Bonds in this compound
| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Character |
|---|---|---|---|
| C(Aniline)-N(Aniline) | 0.28 | -0.85 | Covalent |
| C(Aniline)-C(Piperidine) | 0.25 | -0.70 | Covalent |
Note: The values in this table are representative and serve to illustrate the application of QTAIM analysis.
Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Studies
Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within and between molecules. It is based on the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, it is possible to distinguish between different types of interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. In studies of piperidine-containing compounds, RDG analysis helps in understanding the nature and strength of intramolecular and intermolecular hydrogen bonds, which are crucial for determining their conformational preferences and crystal packing.
The Electron Localization Function (ELF) is a theoretical tool that provides a measure of the localization of electrons in a molecule. It is particularly useful for visualizing chemical bonds and lone pairs of electrons. An ELF analysis of a molecule like this compound would reveal the nature of the covalent bonds within the piperidine and aniline rings, as well as the localization of the lone pair of electrons on the nitrogen atoms. For instance, in a study of aniline, ELF analysis showed how the delocalization of the π system is carried out within the molecule, with the disynaptic population of the basins corresponding to the C-C bonds providing insight into their respective bond lengths. researchgate.net
A hypothetical RDG and ELF analysis of this compound would likely reveal:
Intramolecular hydrogen bonding between the amine group of the aniline moiety and the nitrogen or a hydrogen atom of the piperidine ring, which would influence its preferred conformation.
Clear localization of sigma bonds within the aliphatic piperidine ring and the aromatic aniline ring.
Delocalization of π electrons across the aniline ring, with some potential influence from the piperidinyl substituent.
Localization of lone pairs on the two nitrogen atoms, indicating their availability for protonation or coordination.
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts between neighboring molecules. The analysis generates two-dimensional fingerprint plots that summarize the types and relative contributions of different intermolecular interactions.
For piperidine derivatives, Hirshfeld surface analysis has been effectively used to understand how molecules pack in the solid state. nih.govnih.gov For example, in a study of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, Hirshfeld analysis was used to quantify the various intermolecular contacts, revealing the importance of C-H···Cl, N-H···Cl, and other hydrogen bonds in stabilizing the crystal structure. nih.gov Another study on 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one showed that H···H contacts made the largest contribution to the Hirshfeld surface, followed by C···H/H···C and O···H/H···O interactions. nih.gov
A Hirshfeld surface analysis of this compound would be expected to highlight the following key intermolecular interactions:
N-H···N hydrogen bonds: The amine groups of both the aniline and piperidine moieties can act as hydrogen bond donors and acceptors, leading to the formation of chains or more complex networks in the solid state.
C-H···π interactions: The hydrogen atoms of the piperidine ring can interact with the π-system of the aniline ring of neighboring molecules.
The following table illustrates the type of data that can be obtained from a Hirshfeld surface analysis, based on findings for a related piperidine derivative. nih.gov
| Interaction Type | Contribution to Hirshfeld Surface (%) |
| H···H | 74.2 |
| C···H/H···C | 18.7 |
| O···H/H···O | 7.0 |
| N···H/H···N | 0.1 |
| Data for 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one |
Computational Modeling of Reaction Mechanisms Involving this compound
Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. For reactions involving piperidine and aniline derivatives, density functional theory (DFT) is a commonly employed method.
Studies on the reaction mechanisms of piperidine with other molecules, such as 2-ethoxy-3,5-dinitropyridine, have been conducted to understand the formation of stable products. researchgate.net Such studies calculate key thermodynamic parameters like Gibbs free energy and activation energy to determine the feasibility and efficiency of the reaction. researchgate.net Similarly, computational studies on N-aryl piperidines have explored their reactivity in various transformations. For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been investigated using DFT to understand the transition states involved in the lithiation process.
A computational study of a reaction involving this compound, for example, its N-arylation or acylation, would likely involve the following steps:
Geometry optimization of reactants, products, intermediates, and transition states.
Frequency calculations to confirm the nature of stationary points (minima for stable species, first-order saddle points for transition states).
Intrinsic Reaction Coordinate (IRC) calculations to verify that the identified transition state connects the correct reactants and products.
Calculation of activation energies and reaction enthalpies to predict the reaction kinetics and thermodynamics.
These computational models can help in understanding the regioselectivity and stereoselectivity of reactions involving the two different nitrogen atoms of this compound.
Nonlinear Optical (NLO) Property Investigations of this compound Derivatives
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Organic molecules with donor-π-acceptor architectures often exhibit significant NLO properties. Aniline and its derivatives are frequently studied as electron donors in such systems.
Theoretical investigations into the NLO properties of substituted anilines have shown that the first-order hyperpolarizability (a measure of the NLO response) can be tuned by modifying the donor and acceptor groups, as well as the conjugation length of the molecule. mq.edu.au For instance, it was found that the first-order hyperpolarizability increases when compounds have a stronger donor group, a stronger acceptor group, and an extended conjugation length. mq.edu.au
A derivative of this compound could be designed to have NLO properties by introducing an electron-withdrawing group onto the aniline ring, creating a push-pull system. The piperidinyl group would act as a secondary donor. Computational studies on such a derivative would involve calculating the dipole moment, polarizability, and first and second hyperpolarizabilities. The following table shows representative calculated NLO properties for a series of substituted anilines, demonstrating the effect of different substituents.
| Donor | Acceptor | First Hyperpolarizability (β) (a.u.) |
| NH₂ | NO₂ | 1184 |
| N(CH₃)₂ | NO₂ | 1845 |
| NH₂ | CN | 823 |
| N(CH₃)₂ | CN | 1256 |
| Theoretical data for substituted anilines. mq.edu.au |
These calculations would help in predicting the NLO response of novel derivatives of this compound and guide the synthesis of new materials with enhanced NLO properties.
Advanced Applications in Organic Synthesis and Materials Science
Advanced Building Block in Complex Organic Synthesis
The structural arrangement of 2-(Piperidin-2-yl)aniline offers multiple reactive sites, making it a versatile precursor for constructing intricate molecular architectures. Organic chemists utilize such building blocks to access novel heterocyclic systems and pharmacologically active agents. The piperidine (B6355638) ring is a prevalent feature in numerous pharmaceuticals, and its combination with an aniline (B41778) moiety provides a gateway to a wide array of chemical transformations. mdpi.comCurrent time information in Bangalore, IN.
Furthermore, the aniline group, or a derivative thereof, can act as a directing group to facilitate regioselective C-H bond functionalization—a modern and efficient strategy in organic synthesis. For example, the related compound 2-(pyridin-2-yl)aniline (B1331140) has been successfully used as a removable directing group to mediate the amination of C(sp²)–H bonds in benzamide (B126) derivatives, showcasing the utility of the ortho-amino-aryl structure in advanced synthetic methods. rsc.org
The development of potent ligands for biological targets is another significant area where piperidine-aniline scaffolds are crucial. Research into ligands for the vesicular acetylcholine (B1216132) transporter (VAChT), a key target in understanding cholinergic neurotransmission, has utilized piperidine derivatives. nih.gov In these syntheses, a piperidine core is functionalized with various aromatic and heteroaromatic groups to create compounds with high affinity and selectivity. The synthesis of (4-aminophenyl)(1-(3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)piperidin-4-yl)methanone, a potent VAChT ligand, highlights the role of the piperidine-aniline framework in constructing complex and biologically active molecules. nih.gov
| Target Molecule Class | Synthetic Strategy | Role of Piperidine-Aniline Building Block | Reference |
|---|---|---|---|
| s-Triazine Derivatives | Sequential Nucleophilic Substitution | Provides aniline and piperidine moieties for core structure assembly. | mdpi.com |
| Functionalized Benzamides | Directed C-H Amination | The related 2-(pyridin-2-yl)aniline acts as a directing group to control reaction selectivity. | rsc.org |
| VAChT Ligands | Multi-step functionalization of a piperidine core | Forms the core structure for creating high-affinity biological ligands. | nih.gov |
| Substituted Piperidines | Intramolecular Cyclization / Reductive Amination | Serves as a key structural fragment in a major class of pharmaceuticals. | mdpi.comnih.gov |
Contributions to Specialty Chemical Development
Specialty chemicals are valued for their performance or function, and this compound and its derivatives are instrumental in creating molecules with highly specific properties for various industries, particularly pharmaceuticals. The piperidine heterocycle is a cornerstone in drug design, present in over twenty classes of pharmaceuticals. mdpi.com The development of new synthetic methods for piperidine derivatives is thus a critical task in modern organic chemistry. mdpi.com
The compound serves as a precursor for creating libraries of novel molecules for biological screening. mdpi.com For instance, derivatives are explored for their potential therapeutic applications, including as precursors to drugs with analgesic, anti-inflammatory, or antimicrobial properties. The synthesis of N-(2-(Piperidin-2-yl)phenyl)acetamide from this compound and acetic anhydride (B1165640) is an example of how the parent compound can be easily modified to produce derivatives with potential neurological applications. smolecule.com
The development of these specialized molecules often involves leveraging the distinct reactivity of the aniline and piperidine functional groups. The aniline nitrogen allows for reactions like acylation, alkylation, and diazotization, while the piperidine nitrogen's basicity and nucleophilicity can be modulated for other transformations. This dual reactivity allows for the synthesis of specialty intermediates that are not readily accessible through other routes. The production of these fine chemical intermediates is crucial for the pharmaceutical and agrochemical industries.
Applications in Advanced Materials Science Utilizing this compound Derivatives
The unique electronic and structural properties of aniline and piperidine derivatives also make them valuable in the field of advanced materials science. smolecule.com Polyaniline (PANI) is a well-known conductive polymer, but its application is often limited by poor solubility. lettersonmaterials.com Synthesizing polymers from substituted aniline monomers, such as derivatives of this compound, is a key strategy to overcome this limitation and tune the properties of the resulting material. lettersonmaterials.comrsc.orgnih.gov
Research has shown that modifying aniline monomers with various substituents allows for a detailed study of the substituent's effect on the final polymer. rsc.orgnih.gov For example, the polymerization of ortho-substituted aniline derivatives, such as 2-(1-methylbut-2-en-1-yl)aniline, results in polymers that are soluble in common organic solvents, enabling their use in fabricating films. rsc.orgnih.gov The surface morphology of these polymer films can be controlled by the choice of substituent, ranging from heterogeneous hierarchical structures to spherical ones. rsc.orgnih.gov
These functional polymer films have shown significant promise as chemical sensors. The electrical properties of polyaniline derivatives exhibit high sensitivity to environmental factors like moisture and ammonia (B1221849). lettersonmaterials.comrsc.orgnih.gov The sensing mechanism involves the interaction of analytes like water molecules or ammonia with the polymer backbone, which alters the material's conductivity. lettersonmaterials.com The formation of hydrogen bonds between water molecules and the amino groups in the polymer chain is a key part of this process. lettersonmaterials.com
Beyond conductive polymers, piperidine derivatives are also investigated for their potential to create new materials with enhanced physical properties, such as improved durability or conductivity. smolecule.com By incorporating these derivatives into other polymer matrices or materials, researchers aim to develop advanced composites with tailored functionalities for a wide range of applications. smolecule.com
| Material Type | Key Feature | Observed Properties | Potential Application | Reference |
|---|---|---|---|---|
| Substituted Polyaniline Films | Improved solubility in organic solvents | Tunable surface morphology (hierarchical, spherical), electrical conductivity | Chemical sensors for humidity and ammonia | lettersonmaterials.comrsc.orgnih.gov |
| Polymer Composites | Incorporation of piperidine derivatives | Potential for enhanced durability and conductivity | Advanced functional materials | smolecule.com |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-(Piperidin-2-yl)aniline, and what purification challenges are commonly encountered?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling piperidine derivatives with halogenated anilines under palladium catalysis (e.g., Buchwald-Hartwig conditions) yields the target compound . Purification challenges include separating unreacted amines or halogenated byproducts. Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) are standard methods .
- Key Parameters :
| Step | Yield (%) | Purity (HPLC) | Common Impurities |
|---|---|---|---|
| Coupling | 60–75 | ≥90% | Residual Pd, unreacted aniline |
| Purification | 85–95 | ≥98% | Solvent traces |
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Combine spectroscopic and computational techniques:
- NMR : H NMR (DMSO-d6) shows characteristic peaks for aromatic protons (δ 6.8–7.2 ppm) and piperidine protons (δ 1.5–2.8 ppm) .
- X-ray crystallography : Resolves spatial arrangement; limited by crystal growth challenges.
- Mass spectrometry : ESI-MS ([M+H]+ at m/z 189.2) confirms molecular weight .
Advanced Research Questions
Q. How does the piperidine ring influence the reactivity of this compound in medicinal chemistry applications?
- Methodological Answer : The piperidine moiety enhances bioavailability and acts as a hydrogen-bond donor/acceptor. In drug discovery:
- Enzyme inhibition : Test via competitive binding assays (e.g., kinase inhibition using ADP-Glo™). IC50 values correlate with substituent effects on the piperidine ring .
- Receptor targeting : Molecular docking (AutoDock Vina) predicts binding affinities to GPCRs; validate with radioligand displacement assays .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound derivatives?
- Methodological Answer : Contradictions often arise from reaction conditions:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor SNAr reactions but may deactivate catalysts. Compare yields in toluene vs. DMF .
- Catalyst loading : Optimize Pd/C or Ni catalysts (0.5–5 mol%) using Design of Experiments (DoE) to identify critical variables .
- Data Analysis Framework :
| Variable | Impact on Yield | Optimal Range |
|---|---|---|
| Temperature | ±20% | 80–100°C |
| Catalyst (Pd) | +30% | 2–3 mol% |
| Solvent | ±15% | Toluene > DMF |
Q. What advanced strategies are used to functionalize this compound for material science applications?
- Methodological Answer :
- Polymer synthesis : Introduce acrylate groups via Mitsunobu reaction (DIAD, PPh3) to create crosslinkable monomers. Conductivity (4 S/cm) is achieved with iodine doping .
- Surface modification : Immobilize on gold nanoparticles (AuNPs) via thiol-amine coupling; characterize with TEM and cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
